Cas no 672293-59-3 (4-(thiophen-3-yl)methylpiperidine)

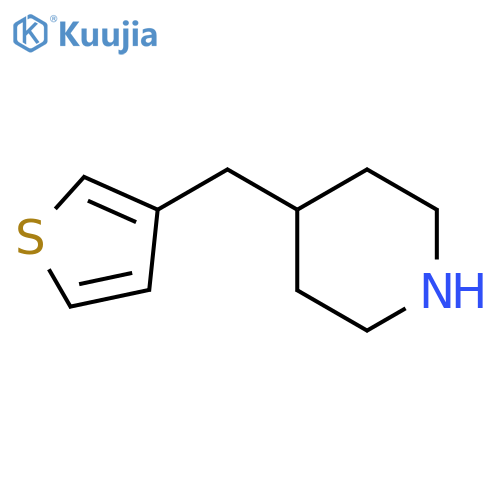

672293-59-3 structure

商品名:4-(thiophen-3-yl)methylpiperidine

4-(thiophen-3-yl)methylpiperidine 化学的及び物理的性質

名前と識別子

-

- Piperidine, 4-(3-thienylmethyl)-

- 4-(thiophen-3-yl)methylpiperidine

- NJWROYCJMWCXFX-UHFFFAOYSA-N

- DB-379679

- EN300-1840258

- 4-[(thiophen-3-yl)methyl]piperidine

- 4-thiophen-3-ylmethyl-piperidine

- SCHEMBL4506674

- 672293-59-3

- 4-(3-Thienylmethyl)piperidine

-

- インチ: InChI=1S/C10H15NS/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h3,6,8-9,11H,1-2,4-5,7H2

- InChIKey: NJWROYCJMWCXFX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 181.09252066Da

- どういたいしつりょう: 181.09252066Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 40.3Ų

4-(thiophen-3-yl)methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1840258-0.05g |

4-[(thiophen-3-yl)methyl]piperidine |

672293-59-3 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1840258-0.1g |

4-[(thiophen-3-yl)methyl]piperidine |

672293-59-3 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1840258-10g |

4-[(thiophen-3-yl)methyl]piperidine |

672293-59-3 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1840258-0.5g |

4-[(thiophen-3-yl)methyl]piperidine |

672293-59-3 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1840258-1.0g |

4-[(thiophen-3-yl)methyl]piperidine |

672293-59-3 | 1g |

$1414.0 | 2023-06-03 | ||

| Enamine | EN300-1840258-0.25g |

4-[(thiophen-3-yl)methyl]piperidine |

672293-59-3 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1840258-10.0g |

4-[(thiophen-3-yl)methyl]piperidine |

672293-59-3 | 10g |

$6082.0 | 2023-06-03 | ||

| Enamine | EN300-1840258-2.5g |

4-[(thiophen-3-yl)methyl]piperidine |

672293-59-3 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1840258-5.0g |

4-[(thiophen-3-yl)methyl]piperidine |

672293-59-3 | 5g |

$4102.0 | 2023-06-03 | ||

| Enamine | EN300-1840258-1g |

4-[(thiophen-3-yl)methyl]piperidine |

672293-59-3 | 1g |

$1272.0 | 2023-09-19 |

4-(thiophen-3-yl)methylpiperidine 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

672293-59-3 (4-(thiophen-3-yl)methylpiperidine) 関連製品

- 61549-49-3(9-Decenenitrile)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量